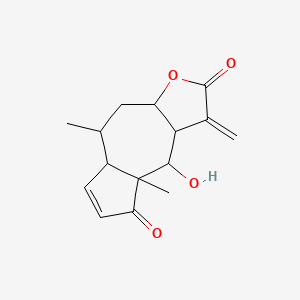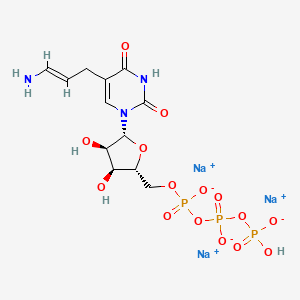
(+)-Dibenzoyl-L-tartaric anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Dibenzoyl-L-tartaric anhydride is a chiral compound derived from tartaric acid. It is widely used in organic synthesis, particularly in the resolution of racemic mixtures. The compound is known for its ability to form diastereomeric salts with various enantiomers, making it a valuable tool in stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
(+)-Dibenzoyl-L-tartaric anhydride can be synthesized through the reaction of dibenzoyl-L-tartaric acid with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Dibenzoyl-L-tartaric acid+Acetic anhydride→(+)-Dibenzoyl-L-tartaric anhydride+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
化学反应分析
Types of Reactions
(+)-Dibenzoyl-L-tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dibenzoyl-L-tartaric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and may require catalysts or heating.
Major Products
Hydrolysis: Dibenzoyl-L-tartaric acid.
Esterification: Esters of dibenzoyl-L-tartaric acid.
Amidation: Amides of dibenzoyl-L-tartaric acid.
科学研究应用
(+)-Dibenzoyl-L-tartaric anhydride is used in various scientific research applications, including:
Chemistry: Used in the resolution of racemic mixtures to obtain enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (+)-Dibenzoyl-L-tartaric anhydride involves its ability to form diastereomeric salts with enantiomers. This property allows it to separate racemic mixtures into their individual enantiomers. The molecular targets and pathways involved include interactions with chiral centers and the formation of stable diastereomeric complexes.
相似化合物的比较
Similar Compounds
- Dibenzoyl-D-tartaric anhydride
- Dibenzoyl-L-tartaric acid
- Dibenzoyl-D-tartaric acid
Comparison
(+)-Dibenzoyl-L-tartaric anhydride is unique in its ability to form diastereomeric salts with enantiomers, making it highly effective in the resolution of racemic mixtures. Compared to its counterparts, such as dibenzoyl-D-tartaric anhydride, it offers distinct stereochemical properties that are valuable in various applications.
属性
CAS 编号 |
116780-73-5 |
|---|---|
分子式 |
C18H12O7 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
[(3S,4S)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
InChI 键 |
OXIKRMSPXYQFOT-KBPBESRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


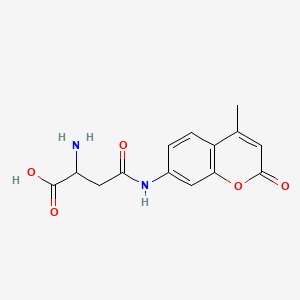
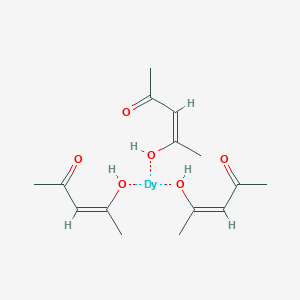

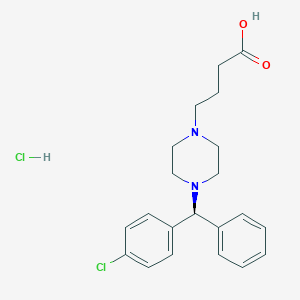
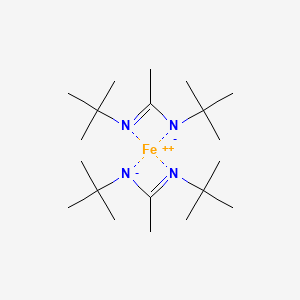
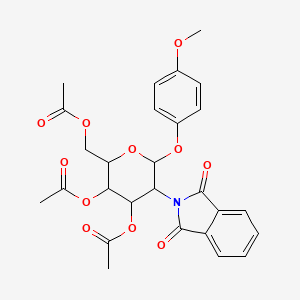

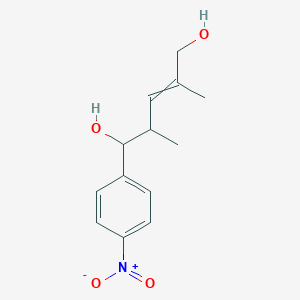
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
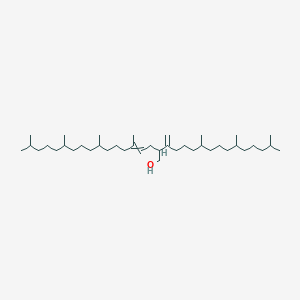
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

